Methyltriphenylphosphonium Bromide: A Comprehensive Technical Guide
Methyltriphenylphosphonium Bromide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of methyltriphenylphosphonium (B96628) bromide. It is intended to be a valuable resource for professionals in research, and drug development who utilize this versatile reagent in their work.
Core Chemical and Physical Properties
Methyltriphenylphosphonium bromide is an organophosphorus salt widely used in organic synthesis.[1] It presents as a white, hygroscopic crystalline powder.[2][3] This compound is a key precursor for the generation of methylenetriphenylphosphorane (B3051586), a fundamental reagent in the Wittig reaction for the formation of carbon-carbon double bonds.[1][4]
Table 1: Physical and Chemical Properties of Methyltriphenylphosphonium Bromide
| Property | Value | References |
| CAS Number | 1779-49-3 | [2] |
| Molecular Formula | C₁₉H₁₈BrP | [1] |
| Molecular Weight | 357.23 g/mol | [1][5] |
| Appearance | White crystalline powder | [2][5][6] |
| Melting Point | 230-234 °C | [2][6][7] |
| Solubility | Soluble in polar organic solvents like methanol (B129727).[1][8] High solubility in water (400 g/L at 25 °C).[7] | |
| Flash Point | >240 °C | [2][7] |
| log Pow (n-octanol/water) | -0.582 | |
| pH | 6.0 - 6.5 (at 400 g/L at 20 °C) |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of methyltriphenylphosphonium bromide.
Table 2: Spectroscopic Data for Methyltriphenylphosphonium Bromide
| Technique | Key Features | References |
| ¹H NMR | Signals observed at approximately 7.84-7.67 ppm and 3.27 ppm with a P-H coupling constant of 13.3 Hz. | [9] |
| ³¹P NMR | A chemical shift is observed at approximately 22.04 ppm in CDCl₃. | [10][11] |
| IR Spectroscopy | Data is available from techniques such as KBr wafer and ATR-IR. | [3] |
| Mass Spectrometry | Electron ionization mass spectrometry data is available for this compound. | [12] |
Synthesis of Methyltriphenylphosphonium Bromide
Methyltriphenylphosphonium bromide is synthesized through the quaternization of triphenylphosphine (B44618) with methyl bromide.[1]
A common laboratory-scale synthesis involves the reaction of triphenylphosphine with methyl bromide, often in a suitable solvent.[1][13] An alternative reported method utilizes methanol and hydrobromic acid.[6]
Protocol using Methanol and Hydrobromic Acid:
-
To a 100 mL round-bottom flask, add triphenylphosphine (10.0 g, 38 mmol) and methanol (20 mL).[6]
-
Sequentially add 48% hydrobromic acid to the flask.[6]
-
Heat the reaction mixture to reflux at 110 °C for 8 hours.[6]
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).[6]
-
Upon completion, cool the mixture to room temperature.[6]
-
Dry the mixture over anhydrous sodium sulfate (B86663) and filter.[6]
-
Concentrate the filtrate under reduced pressure at 60 °C to yield the white crystalline product.[6]
Caption: Synthesis of Methyltriphenylphosphonium Bromide.
Applications in Organic Synthesis: The Wittig Reaction
The primary application of methyltriphenylphosphonium bromide is as a precursor to a Wittig reagent for the methylenation of aldehydes and ketones.[6][14] This reaction is a cornerstone of organic synthesis for creating alkenes.[15]
The Wittig reaction involves two main stages: the formation of the phosphorus ylide and the reaction of the ylide with a carbonyl compound.[16]
-
Ylide Formation: Methyltriphenylphosphonium bromide is deprotonated by a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide, to form the highly reactive methylenetriphenylphosphorane ylide.[1][15][16]
-
Reaction with Carbonyl: The nucleophilic ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[16] This leads to the formation of a betaine (B1666868) intermediate, which then forms a four-membered oxaphosphetane ring.[15][17]
-
Alkene Formation: The oxaphosphetane intermediate decomposes to yield the final alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for this reaction.[17][18]
Caption: The Wittig Reaction Mechanism.
The following is a general procedure for a Wittig reaction using methyltriphenylphosphonium bromide.
-
Ylide Preparation:
-
Suspend methyltriphenylphosphonium bromide (e.g., 8.0 equivalents) in an anhydrous solvent such as toluene (B28343) or THF in a flask under an inert atmosphere (e.g., nitrogen).[16][18]
-
At a controlled temperature (e.g., room temperature or 0 °C), add a strong base like n-butyllithium (n-BuLi) dropwise.[16][18]
-
Stir the resulting mixture for a period (e.g., 1 hour) to ensure complete formation of the ylide.[16]
-
-
Reaction with Carbonyl Compound:
-
In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in an anhydrous solvent (e.g., THF).[16]
-
Cool the solution of the carbonyl compound to a low temperature (e.g., 0 °C or -78 °C).[16][18]
-
Slowly add the prepared ylide solution to the carbonyl solution.[16]
-
Allow the reaction to stir for a specified time (e.g., 30 minutes to 1 hour) at the low temperature, and potentially allow it to warm to a higher temperature.[16][18]
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[16]
-
Extract the product with an organic solvent, such as ethyl acetate (B1210297) (EtOAc).[16]
-
The combined organic layers are then washed, dried, and concentrated. The crude product is typically purified by column chromatography.[16]
-
Caption: A typical workflow for a Wittig reaction.
Safety and Handling
Methyltriphenylphosphonium bromide is classified as a hazardous substance and requires careful handling.
-
Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[19][20] It can cause skin and serious eye irritation.[8] It is also toxic to aquatic life with long-lasting effects.[21]
-
Precautions: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[20][22] Avoid generating dust.[22]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[2][21] It is hygroscopic and should be protected from moisture.[2][8]
-
First Aid: In case of contact, flush the affected area with plenty of water.[22] If inhaled, move to fresh air.[22] If ingested, seek immediate medical attention.[21][22]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.[20][21]
Conclusion
Methyltriphenylphosphonium bromide is a pivotal reagent in organic chemistry, primarily for its role in the Wittig reaction. Its well-defined chemical and physical properties, coupled with established synthetic and reaction protocols, make it an indispensable tool for the synthesis of alkenes in academic research and industrial applications, including drug development. Adherence to proper safety and handling procedures is essential when working with this compound.
References
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- 5. Methyltriphenylphosphonium Bromide | CymitQuimica [cymitquimica.com]
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- 13. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 17. Wittig Reaction [organic-chemistry.org]
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